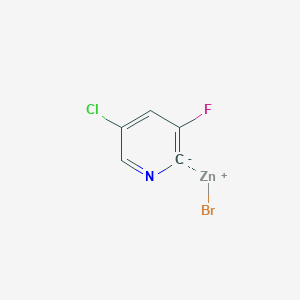
5-Chloro-3-fluoro-2-pyridylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-fluoro-2-pyridylzinc bromide is an organozinc compound with the molecular formula C5H2BrClFNZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-3-fluoro-2-pyridylzinc bromide can be synthesized through the reaction of 5-chloro-3-fluoro-2-pyridine with zinc bromide in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
5-Chloro-3-fluoro-2-pyridine+ZnBr2→5-Chloro-3-fluoro-2-pyridylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process includes the purification of the final product through techniques such as distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-fluoro-2-pyridylzinc bromide primarily undergoes substitution and addition reactions. It is a nucleophilic reagent that can participate in various cross-coupling reactions, including the Negishi coupling.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the coupling of this compound with organic halides in the presence of a palladium catalyst. The reaction conditions typically include a solvent like THF and a base such as triethylamine.
Substitution Reactions: The compound can react with electrophiles to form substituted pyridine derivatives.
Major Products
The major products formed from these reactions are typically substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Applications De Recherche Scientifique
5-Chloro-3-fluoro-2-pyridylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-chloro-3-fluoro-2-pyridylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The zinc atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the pyridyl group to the organic halide. This results in the formation of a new carbon-carbon bond, which is the key step in the Negishi coupling reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Fluoro-2-pyridylzinc bromide
- 5-Chloro-2-thienylzinc bromide
- 2-Pyridylzinc bromide
Uniqueness
5-Chloro-3-fluoro-2-pyridylzinc bromide is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of substituted pyridine derivatives. Compared to similar compounds, it offers a distinct combination of electronic and steric properties that make it particularly useful in organic synthesis .
Propriétés
Formule moléculaire |
C5H2BrClFNZn |
|---|---|
Poids moléculaire |
275.8 g/mol |
Nom IUPAC |
bromozinc(1+);5-chloro-3-fluoro-2H-pyridin-2-ide |
InChI |
InChI=1S/C5H2ClFN.BrH.Zn/c6-4-1-5(7)3-8-2-4;;/h1-2H;1H;/q-1;;+2/p-1 |
Clé InChI |
JMLRNRFNWODCRS-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=N[C-]=C1F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



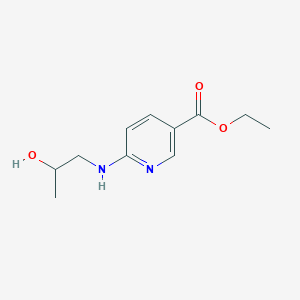
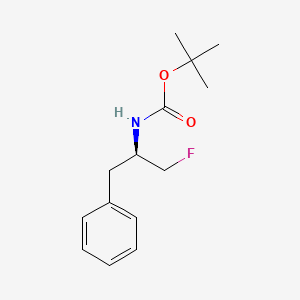

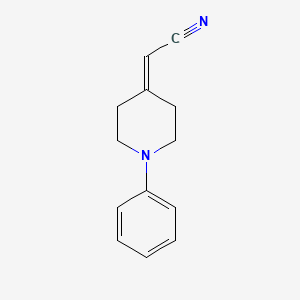
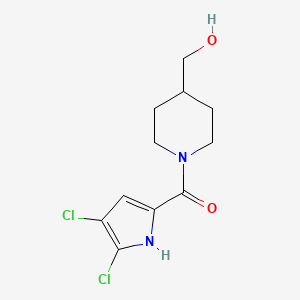
![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14894673.png)
![2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)
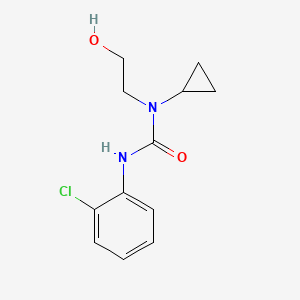

![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)
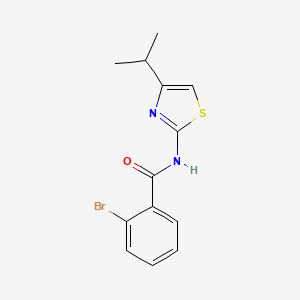
![Cyclopropyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14894706.png)
![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
